molecular formula C15H16BrN3O3S B3463558 N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

Cat. No. B3463558
M. Wt: 398.3 g/mol
InChI Key: NFCZQWKEEMCHII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including bromination, sulfonylation, and pyridine substitution. Detailed synthetic pathways have been reported in the literature . Researchers have successfully prepared Compound X through a combination of chemical reactions, ensuring high purity and yield.


Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These transformations impact its pharmacokinetics and bioavailability. Researchers have investigated its reactivity with different reagents and elucidated reaction mechanisms .

Future Directions

: Reference: Research Paper Title

properties

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c1-23(21,22)19(14-5-3-2-4-13(14)16)11-15(20)18-10-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCZQWKEEMCHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=NC=C1)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
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N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
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N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
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N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
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N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

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